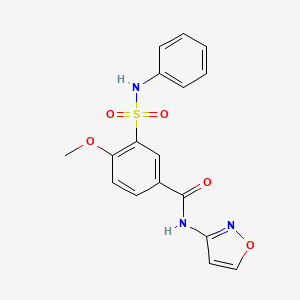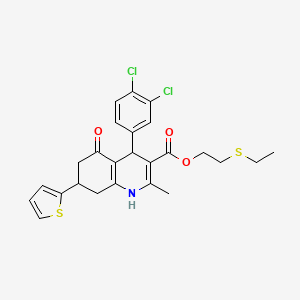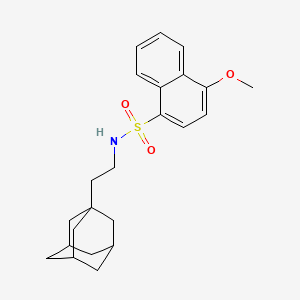
4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzamide typically involves multi-step organic reactions. The starting materials might include 4-methoxybenzoic acid, 1,2-oxazole, and phenylsulfonamide. The reactions may involve:
Amidation: Formation of the benzamide core.
Sulfonation: Introduction of the phenylsulfamoyl group.
Cyclization: Formation of the oxazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the oxazole ring or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzamide core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzamide may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzoic acid
- 4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)aniline
- 4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)phenol
Uniqueness
4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzamide may be unique in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H15N3O5S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C17H15N3O5S/c1-24-14-8-7-12(17(21)18-16-9-10-25-19-16)11-15(14)26(22,23)20-13-5-3-2-4-6-13/h2-11,20H,1H3,(H,18,19,21) |
InChI Key |
ZUYNSBFGMRCEDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-Dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B11506628.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11506631.png)
![7-benzyl-1-(4-chlorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11506635.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(phenylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11506641.png)
![Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11506645.png)
![Cyclopenta[cd]azulene, 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triaza-](/img/structure/B11506653.png)
![Furan-2-carboxylic acid [2-(4-trifluoromethylbenzoylamino)phenyl]amide](/img/structure/B11506659.png)
![1-phenyl-2-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)ethanol](/img/structure/B11506664.png)
![2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11506670.png)
![3-(furan-2-yl)-11-(3,4,5-trimethoxyphenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11506672.png)
![ethyl 4-{[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]amino}benzoate](/img/structure/B11506676.png)


![3-(2-Hydroxyethyl)-1,5-dinitro-9-(2-oxopropyl)-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11506694.png)
